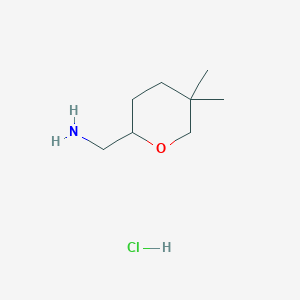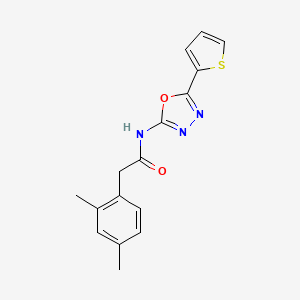![molecular formula C26H20N4O5 B2897422 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-68-7](/img/new.no-structure.jpg)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound, typically part of advanced pharmacological research. It boasts a structure laden with different functional groups, contributing to its multifaceted chemical properties.
Métodos De Preparación
: Synthetic routes for this compound typically involve a multi-step organic synthesis. Starting from basic aromatic compounds, various steps such as nitration, reduction, and cyclization are employed. Specific reagents, catalysts, and solvents like acetonitrile, toluene, or dichloromethane are commonly used. Industrial production methods would involve scaling up these reactions, ensuring purity through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
: This compound can undergo various types of reactions:
Oxidation
: Using agents like KMnO4, the compound may undergo oxidative cleavage.
Reduction
: Employing hydrogenation catalysts like Pd/C, it might reduce to simpler amines.
Substitution
: Through nucleophilic aromatic substitution, different substituents can be introduced. Common reagents include HCl, NaOH, and organic catalysts, forming products like deprotected quinazolines or modified oxadiazoles.
Aplicaciones Científicas De Investigación
: This compound finds applications across various scientific fields:
Chemistry
: Used in synthesis as an intermediate or reagent.
Biology
: Studies into protein-ligand interactions.
Medicine
: Potential drug candidate for various ailments due to its diverse functional groups.
Industry
: Utilized in the development of specialty chemicals or advanced materials.
Mecanismo De Acción
: The compound exerts its effects through specific binding to molecular targets such as enzymes or receptors, influencing pathways like signal transduction or metabolic processes. Its unique structure allows it to interact selectively, leading to its potential pharmacological efficacy.
Comparación Con Compuestos Similares
: Compared to compounds like quinazoline-based drugs or oxadiazole derivatives, this compound offers a unique combination of functional groups, enabling distinct interactions and properties.
Similar Compounds
: Other quinazoline derivatives, oxadiazole compounds, and benzo[d][1,3]dioxole-containing molecules.
That's a high-level overview. Got any questions or another topic you're curious about?
Propiedades
Número CAS |
1207012-68-7 |
|---|---|
Fórmula molecular |
C26H20N4O5 |
Peso molecular |
468.469 |
Nombre IUPAC |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-2-16-7-10-18(11-8-16)30-25(31)19-5-3-4-6-20(19)29(26(30)32)14-23-27-24(28-35-23)17-9-12-21-22(13-17)34-15-33-21/h3-13H,2,14-15H2,1H3 |
Clave InChI |
NVIAMWMCGZHDGC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)
![2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2897342.png)
![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)



![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
